1-(4-Acetylphenyl)prop-2-en-1-yl acetate
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Overview
Description
1-(4-Acetylphenyl)prop-2-en-1-yl acetate is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-yl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylphenyl)prop-2-en-1-yl acetate typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and a ketone under basic conditions to form the α, β-unsaturated ketone framework . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetylphenyl)prop-2-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the α, β-unsaturated ketone to saturated ketones or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(4-Acetylphenyl)prop-2-en-1-yl acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Acetylphenyl)prop-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one: Similar structure with an amino group instead of an acetyl group.
(4-Acetylphenyl)amino 2,2-dimethylpropanoate: Contains a similar phenyl ring with an acetyl group but differs in the attached moiety.
Uniqueness
1-(4-Acetylphenyl)prop-2-en-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
591771-59-4 |
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Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-(4-acetylphenyl)prop-2-enyl acetate |
InChI |
InChI=1S/C13H14O3/c1-4-13(16-10(3)15)12-7-5-11(6-8-12)9(2)14/h4-8,13H,1H2,2-3H3 |
InChI Key |
KBUNFWLQTYVSBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(C=C)OC(=O)C |
Origin of Product |
United States |
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